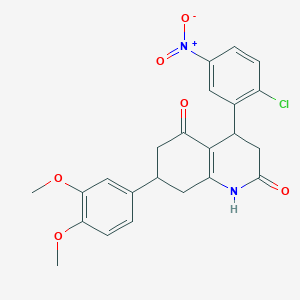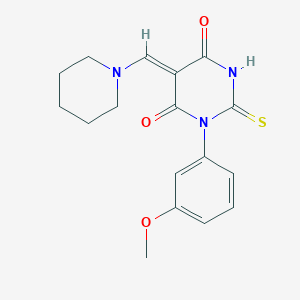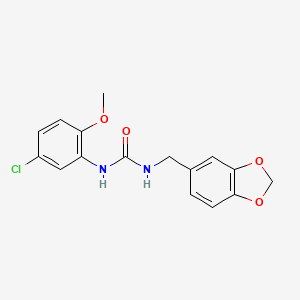![molecular formula C17H16BrNO2 B4838185 2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone CAS No. 5341-83-3](/img/structure/B4838185.png)
2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone
説明
2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone, commonly known as BBOP, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. BBOP was first synthesized in 2010 by a group of researchers at the University of California, San Diego. Since then, it has been extensively studied for its unique properties and potential applications.
作用機序
The mechanism of action of BBOP is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BBOP has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
BBOP has been found to exhibit low toxicity and good biocompatibility in vitro. It has also been found to be stable in various biological media such as serum and cell culture media. However, further studies are needed to evaluate its toxicity and biocompatibility in vivo.
実験室実験の利点と制限
BBOP has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits excellent stability in various solvents. It also exhibits good solubility in common organic solvents such as ethanol and dichloromethane. However, its low water solubility can be a limitation for some experiments.
将来の方向性
BBOP has several potential applications in various fields, and further studies are needed to explore its full potential. Some of the future directions for BBOP research include:
1. Synthesis of BBOP derivatives with improved properties such as higher solubility and better biocompatibility.
2. Evaluation of the toxicity and biocompatibility of BBOP in vivo.
3. Development of BBOP-based materials with enhanced properties such as higher porosity and better selectivity.
4. Investigation of the mechanism of action of BBOP in cancer cells.
5. Development of BBOP-based catalysts for the synthesis of fine chemicals and pharmaceuticals.
科学的研究の応用
BBOP has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BBOP has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.
In materials science, BBOP has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and porous organic polymers. These materials have potential applications in gas storage, separation, and catalysis.
In catalysis, BBOP has been found to exhibit excellent catalytic activity in various reactions such as the oxidation of alcohols and the reduction of nitro compounds. It has also been studied for its potential use as a catalyst for the synthesis of fine chemicals and pharmaceuticals.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)methanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,16(20)14-6-4-3-5-7-14)19(21)12-13-8-10-15(18)11-9-13/h3-12H,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVMSRPWIFXSX-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)[N+](=CC2=CC=C(C=C2)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)C1=CC=CC=C1)/[N+](=C/C2=CC=C(C=C2)Br)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367036 | |
| Record name | (Z)-(4-Bromophenyl)-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)methanimine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5341-83-3 | |
| Record name | (Z)-(4-Bromophenyl)-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)methanimine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4838109.png)
![2-(2,4-dichlorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4838115.png)
![5-{3-chloro-4-[3-(2,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4838128.png)
![9-(3-hydroxypropyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B4838130.png)
![2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one)](/img/structure/B4838132.png)
![2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4838140.png)
![N-cyclohexyl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838147.png)


![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4838173.png)
![N-(5-methyl-3-isoxazolyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4838181.png)


![2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4838211.png)
